(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid
Description
The compound "(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid" is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. Its carboxylic acid moiety and stereospecific configuration (3S,4S) make it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3S,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-6-13(4)5-7(8)9(14)15/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
VUWUBDIBQTWFSE-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide synthesis.
Major Products Formed
Deprotected Amino Acid: Upon removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized .
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine Derivatives
- Piperidine Analogs: describes "(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid" (CAS 652971-20-5), which replaces the pyrrolidine ring with a piperidine ring. The larger ring size increases molecular weight (305.37 g/mol vs.
- Pyrrolidine Derivatives : Most analogs (e.g., ) retain the pyrrolidine core but vary in substituents. For example, ’s compound (CAS 884048-45-7) has a phenyl group at the 4-position, enhancing aromatic interactions in drug-receptor binding .
Substitutent Modifications
Key Observations :
- Boc Protection : Ubiquitous in analogs () for amine protection during solid-phase synthesis.
- Methyl Group Impact : The hypothetical 1-methyl group in the target compound may improve metabolic stability compared to 1-Boc derivatives () .
Functional Group Comparisons
Carboxylic Acid vs. Ester Derivatives
- lists methylamino heptanoate hydrochloride, highlighting ester derivatives’ utility in prodrug design. In contrast, the target compound’s free carboxylic acid group (common in ) is critical for direct interactions with enzymatic active sites .
Amino Protection Strategies
- Boc vs. Cbz: and describe Cbz (benzyloxycarbonyl)-protected analogs (e.g., 267230-43-3, 1428243-36-0). Boc is preferred for its stability under basic conditions, while Cbz requires hydrogenolysis for deprotection .
Biological Activity
The compound (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing ring that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid is , with a molecular weight of approximately 241.31 g/mol. The structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.31 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in water |
| Melting Point | [Not specified] |
The biological activity of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in conditions such as cancer and metabolic disorders.
- Receptor Modulation : It has been shown to modulate G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Properties : The presence of the carboxylic acid group contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid in various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound demonstrated efficacy in reducing neuronal cell death in models of oxidative stress-induced neurotoxicity. The neuroprotective effects were attributed to its antioxidant properties and modulation of neuroinflammatory responses.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
